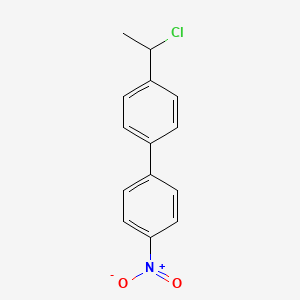![molecular formula C22H30N2Si B14458940 1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine CAS No. 72385-48-9](/img/structure/B14458940.png)
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine is a synthetic compound that features a unique structure combining diphenyl, pyrrolidine, and silyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a common motif in bioactive molecules, adds to its significance.
Métodos De Preparación
The synthesis of 1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine typically involves the following steps:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the diphenyl and silyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can convert ketone groups to their corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., Oxone) and reducing agents (e.g., sodium borohydride) are commonly used.
Major Products: The major products formed from these reactions include pyrrolidone derivatives, alcohols, and substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways affected by the compound depend on its structure and the nature of its interactions with biological molecules.
Comparación Con Compuestos Similares
1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine can be compared with other similar compounds:
Similar Compounds: Examples include 1-phenyl-2-(pyrrolidin-1-yl)ethanone and 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one.
Uniqueness: The presence of the silyl group in this compound distinguishes it from other pyrrolidine derivatives.
Propiedades
Número CAS |
72385-48-9 |
|---|---|
Fórmula molecular |
C22H30N2Si |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
diphenyl-pyrrolidin-1-yl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C22H30N2Si/c1-3-11-21(12-4-1)25(24-17-9-10-18-24,22-13-5-2-6-14-22)20-19-23-15-7-8-16-23/h1-6,11-14H,7-10,15-20H2 |
Clave InChI |
YWZMVTUDKHJZIN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


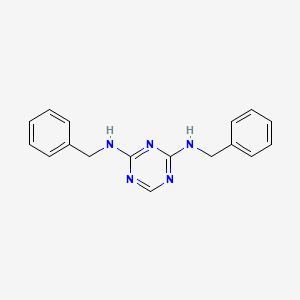

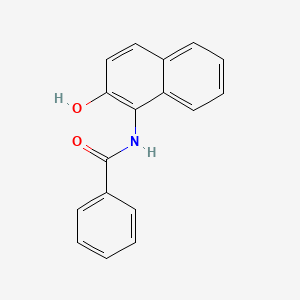
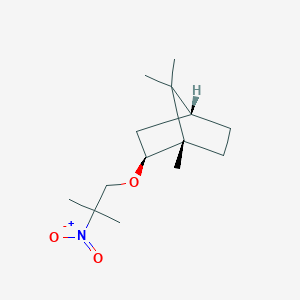
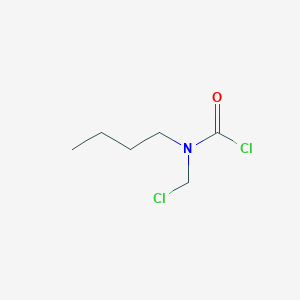
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
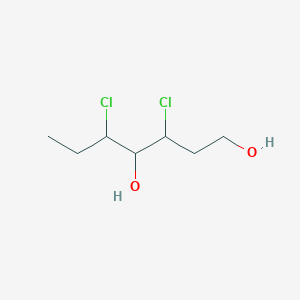

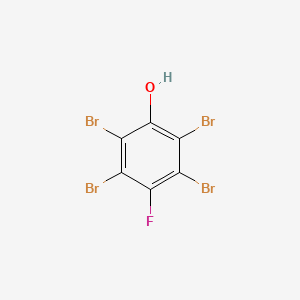

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
